molecular formula C9H7NO5 B1341777 3-Acetyl-5-nitrobenzoic acid CAS No. 717-75-9

3-Acetyl-5-nitrobenzoic acid

Cat. No. B1341777
CAS RN: 717-75-9
M. Wt: 209.16 g/mol
InChI Key: HJPFKIQNBJVASL-UHFFFAOYSA-N
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Description

3-Acetyl-5-nitrobenzoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and reactions that can help us infer some aspects of 3-acetyl-5-nitrobenzoic acid's chemistry. For instance, the synthesis of similar compounds involves acetylation reactions, as seen in the novel 3-nitrobenzeneboronic acid, which catalyzes the acetylation of alcohols and phenols under mild, solvent-free conditions . This suggests that the acetyl group in 3-acetyl-5-nitrobenzoic acid could potentially be introduced through similar acetylation reactions.

Synthesis Analysis

The synthesis of compounds related to 3-acetyl-5-nitrobenzoic acid often involves the introduction of acetyl and nitro groups into aromatic systems. The paper on 3-nitrobenzeneboronic acid describes a catalyst that efficiently acetylates a wide range of alcohols and phenols, which could be a method used in the synthesis of acetylated aromatic compounds like 3-acetyl-5-nitrobenzoic acid . Although the exact synthesis of 3-acetyl-5-nitrobenzoic acid is not detailed, the principles of acetylation described could be relevant.

Molecular Structure Analysis

While the molecular structure of 3-acetyl-5-nitrobenzoic acid is not directly analyzed in the papers, the structure of a related compound, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, is described. This compound forms hydrogen-bonded dimers and has specific dihedral angles for its substituent groups . These details provide a glimpse into how substituents on a benzene ring can affect the overall molecular conformation, which is applicable to understanding the structure of 3-acetyl-5-nitrobenzoic acid.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 3-acetyl-5-nitrobenzoic acid. However, they do discuss reactions of structurally related compounds. For example, the acetylation reactions catalyzed by 3-nitrobenzeneboronic acid are relevant since they could potentially be used to introduce acetyl groups into other compounds . Additionally, the synthesis of various derivatives of 2,3-dimethylbenzofuran involves nitration, reduction, and acetylation steps , which are common reactions in the chemistry of aromatic nitro compounds and could be analogous to reactions that 3-acetyl-5-nitrobenzoic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acetyl-5-nitrobenzoic acid are not directly reported in the provided papers. However, the properties of similar compounds can offer some insights. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonding , which suggests that 3-acetyl-5-nitrobenzoic acid may also exhibit hydrogen bonding in its solid-state structure. The presence of acetyl and nitro groups is likely to influence the compound's acidity, reactivity, and potential for forming dimers or other supramolecular structures.

Scientific Research Applications

1. Photosensitive Protecting Groups

3-Acetyl-5-nitrobenzoic acid and its derivatives have been explored as photosensitive protecting groups in synthetic chemistry. The nitrobenzyl, nitrophenyl, and dimethoxybenzoinyl groups are notable for their potential in developing photoresponsive systems, showing significant promise for future applications (Amit, Zehavi, & Patchornik, 1974).

2. Sensing Applications

The compound's derivatives are integral in constructing luminescent micelles. These micelles act as sensitive probes or "chemical noses" for detecting nitroaromatic and nitramine explosives, highlighting their crucial role in forensic applications and the potential for developing smart nanomaterials for sensing hazardous materials (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

3. Medicinal Chemistry

In the realm of medicinal chemistry, 3-Acetyl-5-nitrobenzoic acid-related structures, particularly nitroimidazole heterocycles, exhibit a broad spectrum of potential applications. Their unique structural properties make them active in research concerning anticancer, antimicrobial, and antiparasitic agents. This versatility highlights their significance in synthesizing new pharmacological agents (Li, Maddili, Tangadanchu, Bheemanaboina, Lin, Yang, Cai, & Zhou, 2018).

4. Analytical Chemistry

Analytical methods, such as those determining antioxidant activity, involve 3-Acetyl-5-nitrobenzoic acid derivatives. These methods are crucial in various fields, including food engineering and pharmaceuticals, where they contribute to understanding the kinetics and mechanisms of antioxidant activity (Munteanu & Apetrei, 2021).

Safety And Hazards

When handling “3-Acetyl-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

3-acetyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c1-5(11)6-2-7(9(12)13)4-8(3-6)10(14)15/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPFKIQNBJVASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590752
Record name 3-Acetyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-nitrobenzoic acid

CAS RN

717-75-9
Record name 3-Acetyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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